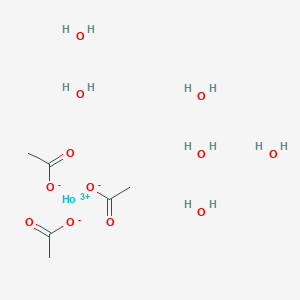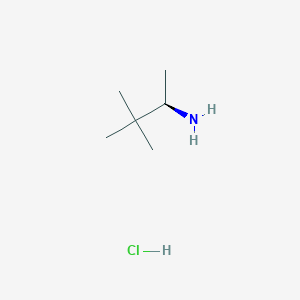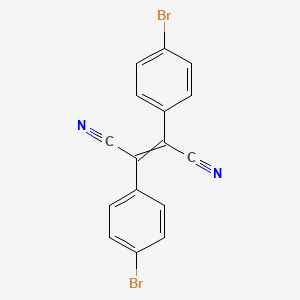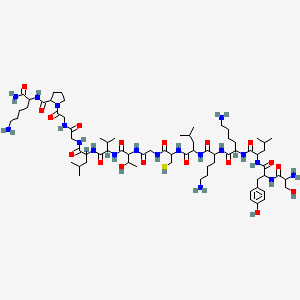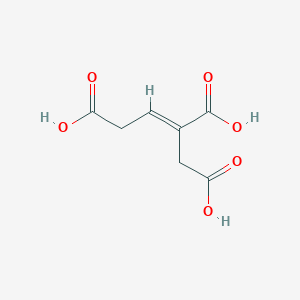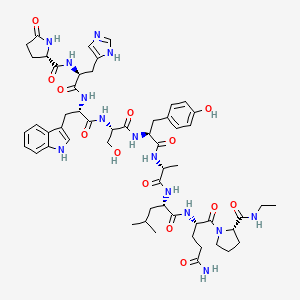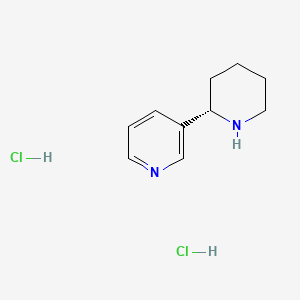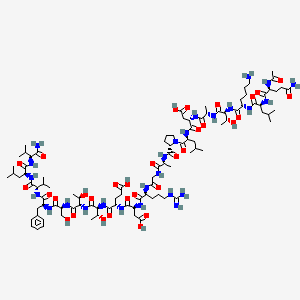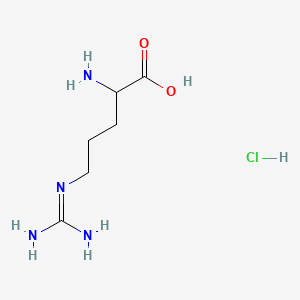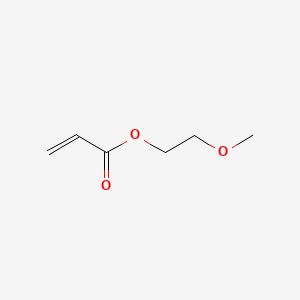
5-Methyl-1-hexene
Vue d'ensemble
Description
5-Methyl-1-hexene is a hydrocarbon compound that is part of the alkene family, characterized by the presence of a double bond within its carbon chain. This compound is a structural isomer of hexene, where a methyl group is attached to the fifth carbon of the hexene chain. The presence of the double bond and the methyl substituent influences the chemical reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of compounds related to 5-methyl-1-hexene can be achieved through various catalytic processes. For instance, the gold(I) catalyzed rearrangement of 5-en-2-yn-1-yl acetates leads to the formation of functionalized acetoxy bicyclo[3.1.0]hexenes, which can be further transformed into cycloalkenones . Additionally, the copolymerization of ethylene and 5-hexen-1-ol using a zirconium-based catalyst results in the incorporation of 5-hexen-1-ol units into the polymer chain, which is related to the structure of 5-methyl-1-hexene .
Molecular Structure Analysis
The molecular structure of 5-methyl-1-hexene is influenced by the presence of the methyl group and the double bond. The double bond introduces geometric isomerism, where the spatial arrangement of substituents can lead to different isomers. The molecular structure can be further analyzed through NMR spectroscopy, as demonstrated in the study of poly1-hexene and its copolymers, where the unsaturated structure and tacticity were investigated .
Chemical Reactions Analysis
5-Methyl-1-hexene can undergo various chemical reactions typical of alkenes. For example, the thermal rearrangement of vinylallenes, such as 5-methyl-1,2,4-hexatriene, can lead to isomerization and the formation of different hexatriene isomers . The reductive demercuration of hex-5-enyl-1-mercuric bromide, a related compound, involves free-radical intermediates and can result in the formation of 1-hexene and methylcyclopentane . These reactions highlight the reactivity of the double bond and the potential for structural rearrangements.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methyl-1-hexene are influenced by its molecular structure. The presence of the double bond affects the boiling point, density, and solubility of the compound. The chemical reactivity is characterized by the alkene's ability to participate in addition reactions, polymerization, and isomerization processes. The copolymerization behavior of 5-hexen-1-ol, as well as the isomerization of related enynes to bicyclo[3.1.0]hexenes, provides insight into the reactivity and potential applications of 5-methyl-1-hexene derivatives .
Applications De Recherche Scientifique
1. Catalytic Isomerization
Research has investigated the isomerization of 1-hexene, including derivatives such as 5-methyl-1-hexene, using catalysts like H-ZSM-5 zeolite. The focus was on the effects of catalysts on product selectivity, observing products formed through processes like double bond shift, cis-trans isomerization, and skeletal rearrangement (Abbot, Corma, & Wojciechowski, 1985).
2. Thermal Rearrangements
Theoretical studies using density functional theory and high-level ab initio methods have been conducted on thermal rearrangements of compounds including 1-hexen-5-yne, closely related to 5-methyl-1-hexene. These studies focus on understanding pyrolysis processes and reaction kinetics (Bozkaya & Özkan, 2012).
3. Polymerization Studies
5-Methyl-1-hexene-related compounds are used in polymerization research. For instance, the study of 1-hexene homopolymerization and copolymerization using metallocene catalysts has implications for understanding the incorporation of functional monomers in polymers (Hanifpour et al., 2016).
4. Copolymerization Processes
Research into the copolymerization of ethylene and derivatives like 5-hexen-1-ol, similar to 5-methyl-1-hexene, using specific catalysts, helps in understanding how to increase the unit content in copolymers, impacting the field of material science (Hagihara, Murata, & Uozumi, 2001).
5. Catalysis in Chemical Synthesis
Studies on catalysts like cyclopentadienyl−arene titanium complexes have shown their effectiveness in processes like the trimerization of ethene, producing products such as 1-hexene, which is closely related to 5-methyl-1-hexene. This has significant applications in the synthesis of organic compounds (Deckers, Hessen, & Teuben, 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
5-Methyl-1-hexene is a type of alkene, a class of organic compounds that contain carbon-carbon double bonds. The primary targets of alkenes like 5-Methyl-1-hexene are electrophiles, substances that seek to form bonds with electron-rich species .
Mode of Action
The mode of action of 5-Methyl-1-hexene involves electrophilic addition, a common reaction mechanism for alkenes . In this process, the π electrons of the alkene act as a base and extract the acidic proton of an electrophile, such as a haloacid . This forms a new σ bond between one of the alkene carbons and the electrophile, leaving the other carbon with a positive formal charge . The nucleophilic part of the electrophile then attacks the electrophilic carbocation to form a new bond .
Biochemical Pathways
The biochemical pathways affected by 5-Methyl-1-hexene are primarily those involving electrophilic addition reactions . These reactions can lead to the formation of various products, depending on the electrophile involved. For instance, reaction with a haloacid can lead to the formation of halogenated alkanes .
Pharmacokinetics
The pharmacokinetics of 5-Methyl-1-hexene, like other small organic molecules, would involve absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can be influenced by factors such as the compound’s chemical structure, lipophilicity, and molecular weight .
Result of Action
The result of 5-Methyl-1-hexene’s action is the formation of new compounds through electrophilic addition reactions . These reactions can lead to a variety of products, depending on the specific electrophile involved .
Propriétés
IUPAC Name |
5-methylhex-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h4,7H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUFYGIESXPUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | ISOHEPTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3684 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25302-96-9 | |
| Details | Compound: 1-Hexene, 5-methyl-, homopolymer | |
| Record name | 1-Hexene, 5-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25302-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60188732 | |
| Record name | 5-Methylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoheptene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [Aldrich MSDS] | |
| Record name | ISOHEPTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3684 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Methylhex-1-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10186 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
5-Methyl-1-hexene | |
CAS RN |
68975-47-3, 3524-73-0 | |
| Record name | ISOHEPTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3684 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Methyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylhex-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1-hexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoheptene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-methylhex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLHEX-1-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7GF4GV7QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



